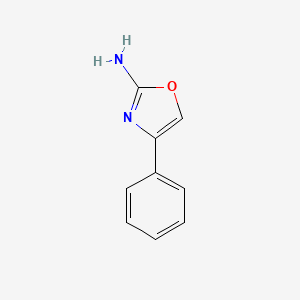

4-Phenyloxazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenyloxazol-2-amine is a heterocyclic compound with the molecular formula C9H8N2O. It features an oxazole ring substituted with a phenyl group at the 4-position and an amino group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenyloxazol-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with urea in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds at 120°C for 2 hours or under reflux conditions for 16 hours in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This includes the use of efficient heating systems, continuous flow reactors, and solvent recycling to enhance yield and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenyloxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Phenyloxazol-2-amine has the molecular formula C9H8N2O and features an oxazole ring substituted with a phenyl group at the 4-position and an amino group at the 2-position. This structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study synthesized several derivatives and tested their activity against Giardia lamblia and Trichomonas vaginalis. The results showed that many compounds had IC50 values below 10 µM, indicating potent antiprotozoal activity. Notably, one derivative outperformed the commercial drug metronidazole in efficacy against G. lamblia .

Antifungal Activity

Another application involves the synthesis of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives, which demonstrated promising antifungal activity against several fungi, including Sclerotinia sclerotiorum. Compounds from this study showed IC50 values lower than those of commercial fungicides, suggesting their potential as effective antifungal agents .

Cancer Therapeutics

This compound has been investigated for its potential as a therapeutic agent in cancer treatment. A study identified novel FLT3 inhibitors based on this compound, demonstrating its ability to inhibit FLT3 in acute myeloid leukemia cells. The lead compound showed promising anti-leukemic activity both in vitro and in vivo, indicating its potential for treating FLT3-mutated AML .

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create a variety of derivatives with tailored properties for specific applications .

Case Study 1: Antiprotozoal Activity

A comprehensive study synthesized several 2-amino-4-(p-substituted phenyl) oxazoles and evaluated their antiprotozoal activity. The findings revealed that most compounds exhibited significant activity against both G. lamblia and T. vaginalis, with some showing IC50 values as low as 1.89 µM .

Case Study 2: Antifungal Efficacy

In another investigation focused on antifungal properties, derivatives containing the oxazole moiety were tested against three fungal strains. The results indicated that certain compounds exhibited IC50 values significantly lower than commercial fungicides, suggesting their potential as new antifungal agents .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Target Organism | IC50 (µM) | Activity Type |

|---|---|---|---|

| 3e | Trichomonas vaginalis | 1.89 | Antiprotozoal |

| 3d | Giardia lamblia | <10 | Antiprotozoal |

| 5f | Sclerotinia sclerotiorum | 28.9 | Antifungal |

| 7c | FLT3-mutated AML cells | - | Anti-leukemic |

Mécanisme D'action

The mechanism of action of 4-Phenyloxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been suggested to inhibit mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis . This inhibition disrupts the synthesis of essential fatty acids, leading to antimicrobial effects.

Comparaison Avec Des Composés Similaires

2-Aminothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

2-Aminooxazole: Similar but lacks the phenyl substitution at the 4-position.

Uniqueness: 4-Phenyloxazol-2-amine is unique due to the presence of both a phenyl group and an amino group on the oxazole ring, which imparts distinct chemical and biological properties

Activité Biologique

4-Phenyloxazol-2-amine (C9H8N2O), a compound belonging to the oxazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antiprotozoal, antimicrobial, and potential anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a phenyl group attached to the oxazole ring, which contributes to its biological activity. The molecular structure can be represented as follows:

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of derivatives of this compound. A notable investigation synthesized various 2-amino-4-(p-substituted phenyl)oxazoles and evaluated their efficacy against Giardia lamblia and Trichomonas vaginalis. The findings indicated that several compounds exhibited significant antiprotozoal activity with IC50 values below 10 µM, suggesting strong potential as therapeutic agents.

Table 1: Antiprotozoal Activity of 2-Amino-4-(p-substituted phenyl)oxazoles

| Compound Name | IC50 (µM) | Target Protozoa |

|---|---|---|

| 2-amino-4-(p-bromophenyl)oxazole | 1.89 | T. vaginalis |

| 2-amino-4-(p-benzoyloxyphenyl)oxazole | <10 | G. lamblia |

| 2-amino-4-(p-chlorophenyl)oxazole | <10 | G. lamblia |

These results indicate that bioisosteric modifications can enhance the antigiardial activity significantly compared to related thiazoles, with some compounds showing up to twelve times greater activity than previously reported agents .

Antimicrobial Activity

In addition to its antiprotozoal effects, this compound and its derivatives have demonstrated antimicrobial properties. A study evaluated the fungicidal activities of various pyrimidine amide derivatives containing this oxazole structure against several fungal strains. The results showed that specific derivatives exhibited lower IC50 values than hymexazol, a known fungicide.

Table 2: Fungicidal Activities of Pyrimidine Amide Derivatives

| Compound Name | IC50 (µM) | Fungal Strain |

|---|---|---|

| Compound 5f | <10 | Sclerotinia sclerotiorum |

| Compound 5g | <15 | Botrytis cinerea |

| Hymexazol | >20 | C. fragariae |

These findings suggest that the incorporation of this compound into novel compounds can lead to improved antifungal agents .

Anticancer Potential

The anticancer properties of oxazole derivatives have also been explored. A study focused on the structure-activity relationship of various oxazole derivatives identified compounds that induced apoptosis in cancer cells. For example, one derivative showed an EC50 of 270 nM in human colorectal DLD-1 cells, indicating potent anticancer activity.

Table 3: Apoptosis Induction by Oxazole Derivatives

| Compound Name | EC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound 1k | 270 | DLD-1 |

| Control (DMSO) | >500 | DLD-1 |

This suggests that modifications in the oxazole structure can lead to enhanced anticancer effects through mechanisms such as PARP cleavage and DNA fragmentation .

Propriétés

IUPAC Name |

4-phenyl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRWCCOADRNYMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33119-65-2 |

Source

|

| Record name | 4-phenyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.